Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate
Description
Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate (molecular formula: C₁₄H₂₁ClN₄O₂, molecular weight: 312.80 g/mol, CAS: EN300-744666) is a heterocyclic compound featuring a bicyclic structure comprising an azetidine ring and a 6-chloropyrazine moiety connected via a methylamino linker . This compound is typically employed as a building block in medicinal chemistry, particularly in kinase inhibitor development due to pyrazine's prevalence in such scaffolds .
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-5-10(14)16-11/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLBOAAVMNGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 6-chloropyrazine-2-methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the azetidine ring or the pyrazine moiety.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a probe to investigate enzyme activities and receptor interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Pyrazine vs. Triazine Derivatives
The substitution of pyrazine with 1,3,5-triazine in analogs (e.g., tert-butyl 3-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate, C₁₃H₂₀ClN₅O₂, MW: 313.79 g/mol) alters electronic properties. Triazines, with three nitrogen atoms, are more electron-deficient than pyrazines, enhancing reactivity in nucleophilic aromatic substitution. However, pyrazines may offer better π-stacking interactions in biological targets .
Quinoline and Pyrimidine Analogues
Compounds like tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate () introduce larger aromatic systems (quinoline), increasing π-π interactions but reducing solubility.
Substituent Variations on the Azetidine Ring
Fluorinated Derivatives
Fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 1126650-66-5) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity. However, the target compound’s chloropyrazine group may offer distinct halogen bonding capabilities .
Hydroxymethyl and Aminomethyl Groups
Hydrophilic substituents, such as hydroxymethyl (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 142253-56-3), enhance aqueous solubility compared to the target compound. Aminomethyl derivatives (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS: 325775-44-8) provide primary amines for further functionalization, unlike the methylamino linker in the target compound .
Data Tables: Key Properties of Selected Analogs
Biological Activity
Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate (CAS Number: 2377033-06-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H21ClN4O2 |
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate |
| InChI Key | BVOMWZKUEHHOIU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Derivative : The compound starts with the reaction of 6-chloropyrazine with methylamine to yield 6-chloropyrazin-2-yl(methyl)amine.
- Azetidine Ring Formation : The pyrazine derivative is reacted with tert-butyl ester of azetidine-1-carboxylic acid under controlled conditions to form the desired product.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Anticancer Potential : Some studies have indicated that derivatives of azetidine compounds can exhibit anticancer effects by inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection, potentially useful in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro tests demonstrated that this compound could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound Name | Activity Type |
|---|---|
| Tert-butyl 3-{[(5-chloropyrazin-2-yl)(methyl)amino]}azetidine-1-carboxylate | Antimicrobial |
| Tert-butyl 3-{[(6-chloropyrazin-2-yloxy)amino]}azetidine-1-carboxylate | Anticancer |
These comparisons indicate that structural modifications can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
